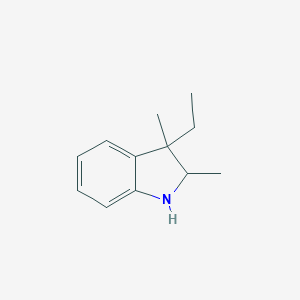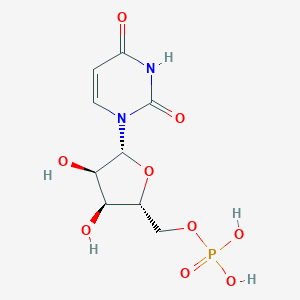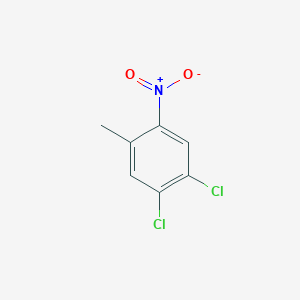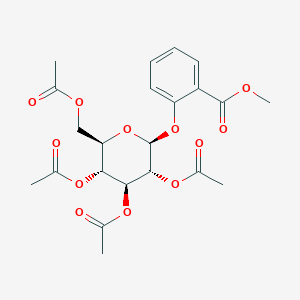
(2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose” is a chemical compound with the molecular formula C22H26O12 . It is used as an intermediate in the synthesis of glycosylated metabolites of Salicylic Acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl group attached to a glucopyranose sugar unit, which has been acetylated at the 2, 3, 4, and 6 positions . The ‘2’-methoxycarbonyl’ designation refers to a methoxycarbonyl group attached to the 2’ position of the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.43 g/mol . It has a density of 1.18g/cm3 and a boiling point of 369.6ºC at 760 mmHg . The melting point was not specified .Wissenschaftliche Forschungsanwendungen
Forschung und Entwicklung (F&E)
Diese Verbindung wird hauptsächlich in F&E-Laboren für Anwendungen in der synthetischen Chemie verwendet. Sie ist nicht für medizinische, Haushalts- oder andere Zwecke bestimmt . Seine Struktur macht es zu einem wertvollen Reagenz für die Synthese komplexerer Moleküle.
Synthese von Glykosiden
Es dient als Vorläufer bei der Synthese von Glykosiden, insbesondere Phenylglykosiden . Diese sind essentiell für die Herstellung komplexer Oligosaccharide, die Anwendungen von der biochemischen Forschung bis zur Entwicklung von Pharmazeutika haben.
Inhibitoren von humanen Galectinen
Aryl-Glykoside, ähnlich dieser Verbindung, wurden als spezifische Inhibitoren von humanen Galectinen verwendet . Diese sind eine Art von Protein, das eine wichtige Rolle bei der Zell-Zell-Interaktion, der Zell-Matrix-Interaktion und der Modulation der Immunantwort spielt.
Katalysator in chemischen Reaktionen
Die Verbindung kann als Katalysator in bestimmten chemischen Reaktionen fungieren . Diese Anwendung ist entscheidend, um Reaktionen in verschiedenen synthetischen Prozessen zu beschleunigen, was in der chemischen Herstellung und in der Pharmazie von grundlegender Bedeutung ist.
Forschung zur Esterase-Aktivität
Die Forschung zur Esterase-Aktivität, insbesondere in Bakterien wie Escherichia coli, kann diese Verbindung nutzen . Das Verständnis der Interaktion von Bakterien mit acetylierten Verbindungen kann zu Erkenntnissen über den bakteriellen Stoffwechsel und die Resistenz führen.
Material- und Handhabungssicherheit
Das Sicherheitsdatenblatt der Verbindung enthält wichtige Informationen für die Handhabung und Lagerung in einem Laborumfeld . Dies umfasst Erste-Hilfe-Maßnahmen, Brandbekämpfungsmaßnahmen und Maßnahmen bei unbeabsichtigter Freisetzung, um sichere Forschungspraktiken zu gewährleisten.
Wirkmechanismus
2’-MCP-Glc-Ac is a non-reducing sugar analogue that has a unique structure. This structure allows it to interact with glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from donor molecules to acceptor molecules. By interacting with glycosyltransferases, 2’-MCP-Glc-Ac can inhibit or activate the transfer of sugar moieties, thus affecting the structure and function of carbohydrates and their derivatives. Additionally, 2’-MCP-Glc-Ac has been found to interact with cellular recognition and transduction pathways, which can affect the function of various proteins and enzymes.
Biochemical and Physiological Effects
2’-MCP-Glc-Ac has been used in a variety of biochemical and physiological studies. It has been found to affect the structure and function of carbohydrates and their derivatives, as well as to affect the activity of glycosyltransferases. Additionally, 2’-MCP-Glc-Ac has been found to interact with cellular recognition and transduction pathways, which can affect the function of various proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2’-MCP-Glc-Ac has several advantages for laboratory experiments. It is a non-reducing sugar analogue, so it can be used to study the structure and function of carbohydrates and their derivatives without the need for reducing agents. Additionally, it can be used to study glycosylation reactions, glycosyltransferase activity, and cellular recognition and transduction pathways. However, 2’-MCP-Glc-Ac does have some limitations. It is a synthetic carbohydrate derivative, so it may not accurately reflect the behavior of naturally occurring carbohydrates and their derivatives. Additionally, it can be difficult to synthesize and may require specialized equipment or techniques.
Zukünftige Richtungen
There are several potential future directions for research involving 2’-MCP-Glc-Ac. It could be used to study the structure and function of carbohydrates and their derivatives in more detail, as well as to study the mechanism of action of various therapeutic agents. Additionally, 2’-MCP-Glc-Ac could be used to develop new therapeutic agents, or to study the effect of carbohydrates and their derivatives on cellular recognition and transduction pathways. Finally, 2’-MCP-Glc-Ac could be used to study the effect of carbohydrates and their derivatives
Synthesemethoden
2’-MCP-Glc-Ac can be synthesized through a two-step process. The first step involves the reaction of 2-methoxycarbonylphenylglyoxal and 2-acetyl-1,4-anhydro-D-glucitol in the presence of a catalytic amount of sodium hydroxide. This reaction produces 2-acetyl-β-D-glucopyranosyl-(2’-methoxycarbonyl)phenylglyoxal. The second step involves the reaction of 2-acetyl-β-D-glucopyranosyl-(2’-methoxycarbonyl)phenylglyoxal with an excess of 2-acetyl-1,4-anhydro-D-glucitol, in the presence of a catalytic amount of sodium hydroxide, to form 2’-MCP-Glc-Ac.
Eigenschaften
IUPAC Name |
methyl 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-11(23)29-10-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)22(34-17)33-16-9-7-6-8-15(16)21(27)28-5/h6-9,17-20,22H,10H2,1-5H3/t17-,18-,19+,20-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFPWGPRJNASSL-OUUKCGNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
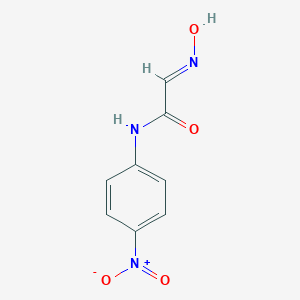


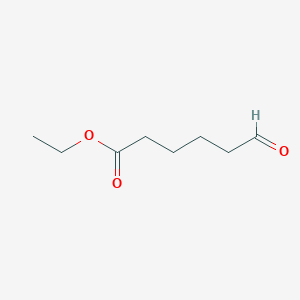



![2-Methylbenzo[cd]indole](/img/structure/B105486.png)

